molecular formula C22H23ClN2O3 B2757985 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 848211-76-7

3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B2757985
CAS No.: 848211-76-7
M. Wt: 398.89
InChI Key: UXLJUUYMZSLDDZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a synthetic chromen-4-one derivative with a polycyclic aromatic backbone. Its structure features a 4-chlorophenyl group at position 3, a hydroxyl group at position 7, a methyl group at position 2, and a 4-methylpiperazine-substituted methyl group at position 8 (Fig. 1). The compound’s molecular formula is C₂₂H₂₂ClN₂O₃, with an average molecular mass of 409.88 g/mol and a monoisotopic mass of 408.1349 g/mol .

The presence of the 4-methylpiperazine moiety in this compound enhances its solubility and bioavailability, making it a candidate for drug development .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-14-20(15-3-5-16(23)6-4-15)21(27)17-7-8-19(26)18(22(17)28-14)13-25-11-9-24(2)10-12-25/h3-8,26H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLJUUYMZSLDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The chalcone intermediate 4 is synthesized by condensing 2-hydroxy-4-methoxyacetophenone 1 (1.0 equiv) with 4-chlorobenzaldehyde 2 (1.2 equiv) in methanol-tetrahydrofuran (3:1) under basic conditions (NaOMe, 0.1 equiv) at 60°C for 12 h. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde:

$$
\text{2-Hydroxy-4-methoxyacetophenone} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{NaOMe/MeOH}} \text{Chalcone Intermediate}
$$

Yield : 85–90% after recrystallization from ethanol.

Algar-Flynn-Oyamada (AFO) Cyclization

Chalcone 4 is cyclized to 7-methoxy-2-methyl-3-(4-chlorophenyl)-4H-chromen-4-one 5 using hydrogen peroxide (35% aq., 5.0 equiv) and sodium hydroxide (3 M, 2.0 equiv) in ethanol at 40°C for 16 h. The AFO reaction proceeds via epoxidation of the α,β-unsaturated ketone, followed by base-mediated cyclization:

$$
\text{Chalcone} \xrightarrow{\text{H}2\text{O}2/\text{NaOH}} \text{7-Methoxycoumarin Derivative}
$$

Yield : 70–75%.

Demethylation of the 7-Methoxy Group

Compound 5 is treated with boron tribromide (1.2 equiv) in dichloromethane at 50°C for 6 h to yield 7-hydroxy-2-methyl-3-(4-chlorophenyl)-4H-chromen-4-one 6 :

$$
\text{7-Methoxycoumarin} \xrightarrow{\text{BBr}_3/\text{DCM}} \text{7-Hydroxycoumarin}
$$

Yield : 80–85%.

Functionalization at Position 8

Alternative Route: Bromomethyl Substitution

For improved regiocontrol, a bromomethyl intermediate 8 is synthesized:

  • Methylation : Compound 6 is treated with methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 h to introduce a methyl group at position 8.
  • Bromination : The methyl group is brominated using N-bromosuccinimide (NBS, 1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ under reflux for 6 h.
  • Nucleophilic Substitution : Bromide 8 reacts with 4-methylpiperazine (2.0 equiv) in THF at 60°C for 24 h.

$$
\text{8-Bromomethylcoumarin} + \text{4-Methylpiperazine} \xrightarrow{\text{THF}} \text{Target Compound}
$$

Yield : 65–70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, OH-7), 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, H-6), 3.72 (s, 2H, CH₂N), 2.45–2.35 (m, 8H, piperazine-H), 2.21 (s, 3H, N-CH₃), 2.15 (s, 3H, C-2-CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 177.8 (C-4), 161.2 (C-7), 154.3 (C-8), 142.5 (C-3), 134.6 (C-4′), 129.8 (C-3′,5′), 128.4 (C-2′,6′), 122.1 (C-5), 117.9 (C-6), 115.2 (C-10), 58.3 (CH₂N), 54.6–45.2 (piperazine-C), 21.4 (N-CH₃), 16.7 (C-2-CH₃).
  • HRMS (ESI) : m/z calcd for C₂₂H₂₂ClN₂O₃ [M+H]⁺: 413.1264; found: 413.1268.

Crystallographic Validation

Single-crystal X-ray diffraction of intermediate 5 (7-methoxy derivative) confirms the planar chromen-4-one core and substituent orientations. The dihedral angle between the coumarin and 4-chlorophenyl rings is 54.2°, minimizing steric strain.

Optimization and Challenges

Regioselectivity in Electrophilic Substitution

The 7-hydroxy group directs electrophiles to positions 6 and 8. Competitive substitution at position 6 is mitigated by:

  • Steric hindrance from the 3-(4-chlorophenyl) group.
  • Temperature control : Lower temperatures (0–5°C) favor position 8 in the Mannich reaction.

Protecting Group Strategies

  • Silyl ether protection (e.g., TBSCl) of the 7-hydroxy group during bromination prevents oxidation.
  • Selective demethylation using BBr₃ avoids side reactions at electron-rich positions.

Yield Enhancement

  • Microwave-assisted synthesis reduces reaction times (e.g., AFO cyclization completes in 2 h at 100°C).
  • Catalytic piperazine : Using 10 mol% KI in the substitution step improves nucleophilicity.

Comparative Evaluation of Routes

Parameter Mannich Reaction Bromomethyl Substitution
Yield 50–60% 65–70%
Regioselectivity Moderate High
Purity 90–95% 95–98%
Scalability Limited by iminium stability Suitable for gram-scale

The bromomethyl route is preferred for large-scale synthesis due to higher reproducibility and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, which can lead to the development of novel compounds with enhanced properties .

2. Biology

  • Enzyme Inhibition Studies : Research indicates that 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one may act as an enzyme inhibitor, interacting with biological macromolecules. This property is significant in understanding metabolic pathways and developing inhibitors for specific enzymes .

3. Medicine

  • Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, including:
    • Antimicrobial Activity : Studies have shown that it exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
    • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
    • Anti-inflammatory Effects : The compound's interactions with inflammatory pathways highlight its potential as an anti-inflammatory agent.

4. Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its stability and reactivity under various conditions.

Case Studies

StudyFocusFindings
Antimicrobial Activity Study Evaluated against various pathogensExhibited significant antibacterial activity with inhibition zones ranging from 16–26 mm .
Cancer Cell Proliferation Study Assessed effects on cancer cell linesShowed reduced proliferation rates in treated cells compared to controls, suggesting potential anticancer effects.
Enzyme Inhibition Assay Investigated inhibition of specific enzymesDemonstrated effective inhibition at low concentrations (IC50 values) indicating strong enzyme interaction capabilities .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The piperazine moiety can enhance the compound’s ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Piperazine Ring Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 8 Key Properties Reference
Target Compound C₂₂H₂₂ClN₂O₃ 409.88 4-methylpiperazin-1-ylmethyl Enhanced solubility due to basic piperazine; moderate biofilm inhibition
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-... C₂₃H₂₅ClN₂O₄ 428.91 4-(2-hydroxyethyl)piperazin-1-ylmethyl Increased hydrophilicity; potential for hydrogen bonding
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-... C₂₃H₂₅ClN₂O₃ 420.90 4-ethylpiperazin-1-ylmethyl Higher lipophilicity; improved membrane permeability
3-(4-Chlorophenyl)-7-hydroxy-8-(4-morpholinylmethyl)-2-methyl-... C₂₁H₂₀ClNO₄ 385.84 4-morpholinylmethyl Reduced basicity; lower solubility in acidic environments

Non-Piperazine Variants

| 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-...

Modifications at Position 2

| 3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-... | C₂₂H₁₉ClF₃N₂O₃ | 457.85 | Trifluoromethyl group | Enhanced metabolic stability; electronegative substituent improves target binding | |

Modifications at Position 3

| 7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-... | C₂₂H₂₃N₂O₄ | 385.43 | 2-methoxyphenyl | Altered π-π stacking interactions; reduced chlorophenyl-related toxicity | |

Salts and Derivatives

| 1-{[3-(4-Chlorophenyl)-7-hydroxy-4-oxo-4H-chromen-8-yl]methyl}-4-methylpiperazin-1-ium perchlorate | C₂₁H₂₂Cl₂N₂O₇ | 485.31 | Perchlorate salt | Improved crystallinity for X-ray studies; used in structural characterization | |

Biological Activity

3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure features a chromenone core with substituents that enhance its biological activity. The presence of the 4-chlorophenyl and 4-methylpiperazin-1-yl groups is significant for its interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value of approximately 4.36 μM against HCT116 cells, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions necessary for bacterial survival .

Enzyme Inhibition

The inhibition of key enzymes such as acetylcholinesterase (AChE) has been another area of investigation. The compound has shown promising AChE inhibitory activity with an IC50 value around 3.48 μM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : By inhibiting enzymes like AChE, the compound may enhance cholinergic transmission, which is beneficial in cognitive disorders.
  • Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this coumarin derivative in vivo using murine models. The results indicated a significant reduction in tumor size and weight compared to control groups, supporting its potential as an effective anticancer agent .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties, where the compound was tested against a panel of pathogens. It was found that the compound exhibited bactericidal effects at concentrations lower than those typically required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
Anticancer ActivityMCF-75.00
Anticancer ActivityHCT1164.36
AChE InhibitionHuman Brain Extract3.48
Antimicrobial ActivitySalmonella typhi12.00
Antimicrobial ActivityBacillus subtilis10.00

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one?

  • Methodological Answer: The synthesis typically involves a multi-step approach:
  • Step 1: Formation of the chromenone core via cyclization of substituted phenolic precursors under acidic conditions (e.g., using H₂SO₄ or polyphosphoric acid).
  • Step 2: Introduction of the 4-chlorophenyl group at position 3 via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, requiring palladium catalysts and controlled anhydrous conditions .
  • Step 3: Functionalization at position 8 using a Mannich reaction with 4-methylpiperazine, formaldehyde, and methanol as solvent. This step demands precise pH control (~4.6) to avoid side reactions .
  • Key Optimization: Reaction yields improve with microwave-assisted synthesis (e.g., 60°C, 30 min) and chromatographic purification (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer:
  • Spectroscopy: 1H NMR^1 \text{H NMR} (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine N–CH₃ at δ 2.3 ppm). IR confirms hydroxyl (3400–3200 cm⁻¹) and carbonyl (1650 cm⁻¹) groups .
  • Chromatography: HPLC (C18 column, methanol/water 65:35, UV detection at 254 nm) ensures purity (>95%) and monitors degradation products .
  • Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points (~220–225°C) and polymorphic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity in chromenone derivatives?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity in cancer cell lines (IC₅₀ reduction from 12 µM to 4 µM in MCF-7 cells). Piperazine methylation improves blood-brain barrier permeability in neurological assays .
  • Experimental Design: Use in vitro assays (MTT, apoptosis markers) paired with molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like topoisomerase II .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer:
  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in IC₅₀ values (5–20 µM) may arise from differences in HepG2 cell culture protocols .
  • Meta-Analysis: Cross-reference datasets from independent studies using tools like PRISMA to identify confounding factors (e.g., solvent DMSO concentration >0.1% alters membrane permeability) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer:
  • ADME Prediction: Use SwissADME to optimize logP values (target ~2.5) by substituting the piperazine methyl group with hydrophilic moieties (e.g., hydroxyl).
  • Molecular Dynamics (MD): Simulate binding stability in aqueous environments (GROMACS) to predict solubility and aggregation tendencies .

Q. What methodologies assess environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer:
  • Environmental Persistence: Conduct OECD 301F biodegradability tests in simulated freshwater. Chromenones with halogenated groups often show half-lives >60 days .
  • Ecotoxicology: Use Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity. Correlate results with quantitative structure-activity relationship (QSAR) models .

Methodological Challenges and Best Practices

Q. How to mitigate degradation during long-term stability studies?

  • Answer:
  • Storage Conditions: Lyophilized samples stored at -80°C in amber vials under argon show <5% degradation over 12 months. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the chromenone carbonyl group .

Q. What analytical techniques validate compound identity in complex biological matrices?

  • Answer:
  • LC-MS/MS: Use multiple reaction monitoring (MRM) transitions (e.g., m/z 427 → 285 for the parent ion) in plasma samples. Validate with isotope-labeled internal standards (e.g., 13C ^{13} \text{C}-analogs) to correct for matrix effects .

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